molecular formula C18H17NO5S2 B2450050 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034491-20-6

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No. B2450050
M. Wt: 391.46
InChI Key: UMPVXYHXVYKWHH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C18H17NO5S2 and its molecular weight is 391.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Biological Applications :

    • The compound has been explored for its potential in the synthesis of various bioactive molecules. For instance, a novel synthesis method for an anti-inflammatory agent using a related sulfonamide compound was developed, highlighting the compound's relevance in creating new therapeutic agents (Urban et al., 2003).
  • Drug Metabolism and Biocatalysis :

    • It has applications in the field of drug metabolism, where similar biaryl-bis-sulfonamide compounds have been used. One study used a microbial-based system to produce mammalian metabolites of a sulfonamide compound, demonstrating its utility in understanding drug metabolism and biocatalysis (Zmijewski et al., 2006).
  • Photoinduced Oxidative Annulation :

    • The compound is significant in photoinduced oxidative annulation processes. A study focused on the annulation of related furan and thiophen compounds, which is crucial for developing functionalized polyheterocyclic compounds (Jin Zhang et al., 2017).
  • Antimicrobial Activity :

    • Sulfonamides containing similar structures have been evaluated for their antimicrobial activity. A study synthesized novel sulfonamides and tested them against various bacteria and fungi, showcasing the compound's relevance in developing new antimicrobial agents (Krátký et al., 2012).
  • Corrosion Inhibition :

    • Similar sulfonamide derivatives have been used as corrosion inhibitors. For example, research on furan-2-ylmethyl amino sulfonamide derivatives showed their potential in protecting mild steel against corrosion in acidic media (Sappani & Karthikeyan, 2014).
  • Organic Synthesis and Cyclization Reactions :

    • The compound is significant in organic synthesis, particularly in cyclization reactions. A study demonstrated the synthesis of benzofuran derivatives through reactions involving furan compounds, indicating the compound's utility in complex organic synthesis processes (Gutnov et al., 1999).
  • Insecticidal Activity :

    • Derivatives of benzofuran and thiophen, related to the compound , have been tested for insecticidal activity, suggesting its potential use in developing new insecticides (Nakada et al., 1978).
  • Cascade Reactions in Chemical Synthesis :

    • The compound is used in cascade reactions for constructing chemically complex structures. A study demonstrated the efficient construction of 2-sulfonylbenzo[b]furans from related acids and sulfinates, highlighting its role in advanced chemical synthesis (Li & Liu, 2014).

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S2/c20-15(18-4-3-17(24-18)13-6-8-25-11-13)10-19-26(21,22)14-1-2-16-12(9-14)5-7-23-16/h1-4,6,8-9,11,15,19-20H,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPVXYHXVYKWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

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